molecular formula C46H63ClN4O17S3 B10801041 sulfo-SPDB-DM4

sulfo-SPDB-DM4

Cat. No.: B10801041
M. Wt: 1075.7 g/mol
InChI Key: ACJLJPQSHWOFQD-KRXLDPNFSA-N
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Description

Sulfo-SPDB-DM4 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a sulfo-SPDB linker and a cytotoxic payload, DM4. The sulfo-SPDB linker is a cleavable linker that enhances the solubility and stability of the ADC, while DM4 is a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-SPDB-DM4 involves the conjugation of the sulfo-SPDB linker to the DM4 payload. The sulfo-SPDB linker is synthesized by reacting 1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid with DM4, which is a derivative of maytansine. The reaction typically occurs under mild conditions, with the formation of a disulfide bond between the linker and the payload .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of the linker and payload, followed by their conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SPDB-DM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free DM4 payload and various derivatives of the sulfo-SPDB linker .

Scientific Research Applications

Sulfo-SPDB-DM4 has a wide range of scientific research applications, particularly in the field of targeted cancer therapy. It is used in the development of ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues. This targeted approach enhances the efficacy and reduces the side effects of chemotherapy .

In addition to its use in cancer therapy, this compound is also employed in research related to drug delivery systems, molecular biology, and bioconjugation techniques. Its ability to form stable conjugates with antibodies and other biomolecules makes it a valuable tool in various scientific disciplines .

Mechanism of Action

The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker facilitates the attachment of DM4 to an antibody that specifically binds to a tumor-associated antigen. Upon binding to the antigen, the ADC is internalized by the cancer cell, and the disulfide bond in the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Sulfo-SPDB-DM4 is unique in its combination of a cleavable sulfo-SPDB linker and the potent DM4 payload. Compared to other ADC linkers such as SPDB and MCC, this compound exhibits improved solubility and stability, making it more effective in overcoming multidrug resistance in cancer cells .

Similar Compounds

This compound’s unique properties make it a valuable compound in the development of next-generation ADCs for targeted cancer therapy.

Properties

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJLJPQSHWOFQD-KRXLDPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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